molecular formula C16H21N3OS2 B13792927 N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide

N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide

Cat. No.: B13792927
M. Wt: 335.5 g/mol
InChI Key: RDCCVZZRVRMLPY-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidin core substituted with isopropyl and methyl groups at positions 2, 5, and 4. The sulfanyl (-S-) group at position 4 connects to an acetamide moiety bearing a cyclopropyl substituent.

Properties

Molecular Formula

C16H21N3OS2

Molecular Weight

335.5 g/mol

IUPAC Name

N-cyclopropyl-2-(5,6-dimethyl-2-propan-2-ylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C16H21N3OS2/c1-8(2)14-18-15(21-7-12(20)17-11-5-6-11)13-9(3)10(4)22-16(13)19-14/h8,11H,5-7H2,1-4H3,(H,17,20)

InChI Key

RDCCVZZRVRMLPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C(C)C)SCC(=O)NC3CC3)C

solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-d]pyrimidine core, introduction of the cyclopropyl group, and the final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]- is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in the Thienopyrimidine Family

(a) 2-(Alkylamino)-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-ones
  • Structure: These compounds feature a 2-alkylamino group instead of the sulfanyl-acetamide moiety in the target compound. The 5,6-dimethyl substitution on the thienopyrimidine core is retained.
  • Synthesis : Synthesized via methylenephosphamide-mediated reactions under mild conditions, yielding high-purity products .
  • Bioactivity: Demonstrated broad-spectrum fungicidal activity against six fungal strains. For example, compound 8c (2-(hexylamino)-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-one) showed 85% inhibition of Rhizoctonia solani at 50 μg/mL .
  • Key Difference : The absence of the sulfanyl-acetamide group reduces molecular complexity and may limit solubility compared to the target compound.
(b) 2-(2-Isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide
  • Structure : Nearly identical to the target compound but substitutes the cyclopropyl group with a 5-methyl-isoxazol-3-yl moiety on the acetamide nitrogen.
  • Relevance: Highlights the impact of nitrogen substituents on bioactivity.

Functional Group Analysis

Compound Core Structure Key Substituents Reported Bioactivity
Target Compound Thieno[2,3-d]pyrimidine 2-Isopropyl, 5,6-dimethyl; 4-sulfanyl linked to N-cyclopropyl acetamide Not yet reported (inferred fungicidal potential)
2-(Alkylamino)-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-ones Thieno[2,3-d]pyrimidin-4(3H)-one 2-Alkylamino (e.g., hexylamino); 5,6-dimethyl 70–85% fungal inhibition at 50 μg/mL
2-(2-Isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide Thieno[2,3-d]pyrimidine 2-Isopropyl, 5,6-dimethyl; 4-sulfanyl linked to N-(5-methyl-isoxazol-3-yl) acetamide No public data

Impact of Substituents on Bioactivity

  • Thienopyrimidine Core: Essential for fungicidal activity, as seen in compounds. The 5,6-dimethyl groups likely enhance steric stability and hydrophobic interactions .
  • Sulfanyl vs.
  • Acetamide Substituents :
    • Cyclopropyl : Increases metabolic stability due to restricted rotation and resistance to oxidative degradation.
    • Isoxazole : Could introduce hydrogen-bonding interactions but may reduce lipophilicity compared to cyclopropyl.

Biological Activity

N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process that includes the formation of the thieno[2,3-d]pyrimidine core and the introduction of the cyclopropyl group. The final acetamide formation is crucial for its biological activity. Its unique structure allows for interaction with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit notable antimicrobial activity. The compound has been evaluated for its efficacy against various pathogens, suggesting potential applications in treating infections. For example, studies have shown that related compounds can inhibit bacterial growth effectively, indicating a promising avenue for further exploration in antimicrobial therapy .

Anticancer Activity

The compound has demonstrated significant anticancer properties. A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit tumor cell lines. In particular, compounds similar to this compound showed selective cytotoxicity against breast cancer cell lines (MDA-MB-231), with IC50 values indicating strong inhibitory effects at concentrations as low as 27.6 μM .

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. This binding modulates their activity, leading to various biological effects. The structure of this compound allows it to effectively bind to these targets, which may include:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act on specific receptors that regulate cell signaling pathways relevant to cancer and infection.

Research Findings and Case Studies

StudyFocusFindings
Guo et al. (2025)Anticancer ActivityDemonstrated cytotoxicity against MDA-MB-231 cells; IC50 = 27.6 μM .
Elmongy et al. (2022)Inhibitory ActivityEvaluated various thieno[2,3-d]pyrimidine derivatives against cancer cells; showed significant inhibition rates from 43% to 87% .
Saddik et al. (2017)Synthesis & EvaluationIdentified structural activity relationships leading to effective tumor cell inhibition.

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